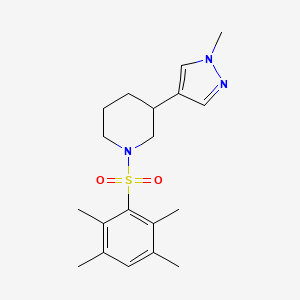

![molecular formula C23H25N5O2S B2528608 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-82-3](/img/structure/B2528608.png)

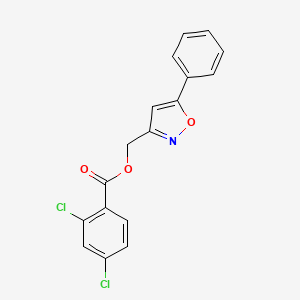

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a derivative of triazolothiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of the compound suggests that it may have interactions with biological receptors due to the presence of the benzylpiperazine moiety, which is known to be a significant pharmacophore in drug design.

Synthesis Analysis

The synthesis of related triazolothiazole derivatives has been reported in the literature. For instance, derivatives of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine with substituted benzylpiperazine moieties have been synthesized and evaluated for their biological activities . These compounds were synthesized using a multi-step process, which typically involves the formation of the core heterocyclic structure followed by the attachment of the benzylpiperazine moiety. The synthesis route is crucial as it impacts the yield, purity, and pharmacokinetic properties of the final compound.

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been studied using computational methods such as ab initio Hartree-Fock and Density Functional Theory (DFT) . These studies provide insights into the most stable conformers and the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital studies. The HOMO and LUMO analysis can predict the sites of electrophilic and nucleophilic attack, respectively. The presence of the benzylpiperazine and methoxyphenyl groups can influence the electronic distribution within the molecule, thereby affecting its reactivity in biological systems or in further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups and the overall three-dimensional shape of the molecule can affect how it interacts with solvents and its thermal stability. The vibrational spectra obtained from experimental and theoretical studies can provide information on the functional groups present and their interactions within the molecule .

科学的研究の応用

Biological Activity of Triazole Derivatives Triazole derivatives, such as the one described, have been extensively studied due to their wide range of biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties among others. This breadth of activity suggests that compounds containing the triazole moiety could be pivotal in the development of new pharmacological agents. The review by Ohloblina (2022) emphasizes the promise of 1,2,4-triazole derivatives in scientific research, highlighting their potential for various chemical modifications to enhance biological activity (Ohloblina, 2022).

Anticancer and Antimicrobial Potential Further exploring the triazole class, the synthesis and biological evaluation of new triazole compounds have been a focus for researchers aiming to address various health concerns, including cancer and microbial infections. Ferreira et al. (2013) discuss the therapeutic potential of novel triazole derivatives, including their anti-inflammatory, antimicrobial, and antitumoral properties. This indicates a strong foundation for the development of triazole-based drugs, with the chemical structure offering a versatile scaffold for generating new medicinal agents (Ferreira et al., 2013).

Heterocyclic Chemistry for Drug Design Heterocyclic compounds bearing triazine scaffolds, such as those found in the specified chemical structure, have also been recognized for their biological significance. Verma et al. (2019) review the diverse pharmacological activities associated with triazine and its analogs, underscoring their utility in drug design for addressing a range of ailments including cancer, viral infections, and inflammatory conditions (Verma, Sinha, & Bansal, 2019).

作用機序

Target of action

Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors and ion channels . The specific target of “5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on the exact configuration and functional groups present in the molecule.

Mode of action

The interaction of “5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” with its targets could lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact mode of action would depend on the specific target and the nature of the interaction .

Biochemical pathways

The affected pathways would depend on the specific target of “5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”. For example, if the compound targets a receptor involved in neurotransmission, it could affect neural signaling pathways .

特性

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c1-30-19-9-7-18(8-10-19)20(21-22(29)28-23(31-21)24-16-25-28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,20,29H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAIEKSHISPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)